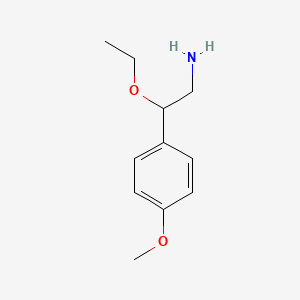![molecular formula C15H13NO3 B12121399 2-[(4-Methylphenyl)carbamoyl]benzoic acid CAS No. 19336-70-0](/img/structure/B12121399.png)
2-[(4-Methylphenyl)carbamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methylphenyl)carbamoyl]benzoic acid is an organic compound with the molecular formula C15H13NO3 It is characterized by the presence of a benzoic acid moiety substituted with a 4-methylphenylcarbamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methylphenyl)carbamoyl]benzoic acid typically involves the reaction of 4-methylphenyl isocyanate with benzoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the benzylic position.
Reduction: Reduction reactions may target the carbamoyl group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by the presence of a leaving group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed:
Oxidation: Products may include benzoic acid derivatives with oxidized side chains.
Reduction: The primary product is often the corresponding amine.
Substitution: Substituted benzoic acid derivatives are formed.
Applications De Recherche Scientifique
2-[(4-Methylphenyl)carbamoyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical agent or as a building block for drug development.
Industry: It can be used in the production of specialty chemicals or as a precursor in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 2-[(4-Methylphenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological molecules, potentially affecting their function. The benzoic acid moiety may interact with enzymes or receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
4-Methylbenzoic acid: Shares the benzoic acid core but lacks the carbamoyl group.
N-Phenylcarbamoylbenzoic acid: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
Uniqueness: 2-[(4-Methylphenyl)carbamoyl]benzoic acid is unique due to the presence of both the 4-methylphenyl and carbamoyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in its analogs.
Propriétés
Numéro CAS |
19336-70-0 |
|---|---|
Formule moléculaire |
C15H13NO3 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
2-[(4-methylphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C15H13NO3/c1-10-6-8-11(9-7-10)16-14(17)12-4-2-3-5-13(12)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) |
Clé InChI |
BKKDKRFPDRPFKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


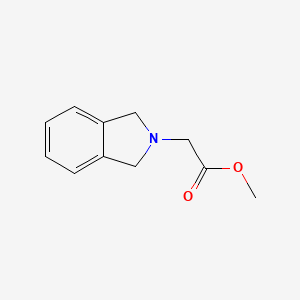


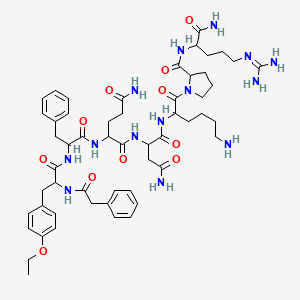

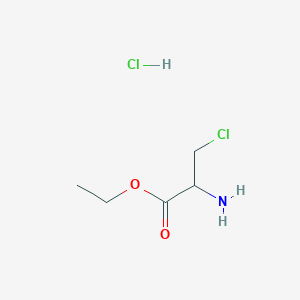
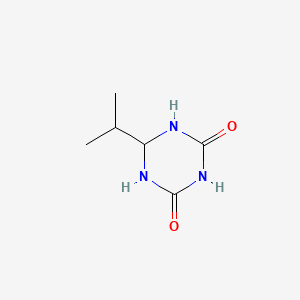

![5-[(3-Fluorophenyl)methylene]-3-morpholin-4-yl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12121377.png)
![6-(4-chlorobenzyl)-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B12121386.png)
![Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12121389.png)
![Thiomorpholine, 3-[4-(1-pyrrolidinylsulfonyl)phenyl]-](/img/structure/B12121392.png)
